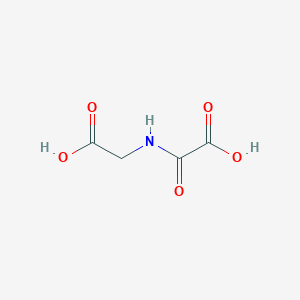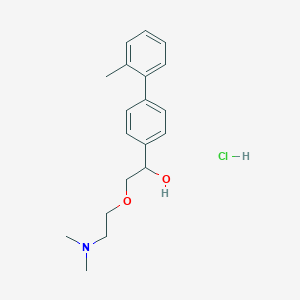
alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride, also known as DMEM, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMEM is a selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
Alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride works by selectively inhibiting the activity of PKC, which is a key regulator of many cellular processes. PKC is activated by various stimuli, including hormones, growth factors, and neurotransmitters, and plays a crucial role in cell signaling pathways. By inhibiting PKC activity, alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride can modulate these signaling pathways and affect cellular processes such as cell growth, differentiation, and apoptosis.
Effets Biochimiques Et Physiologiques
Alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride has been shown to have a variety of biochemical and physiological effects in cells and tissues. For example, alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride has also been shown to enhance synaptic plasticity and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride is its selectivity for PKC, which allows researchers to study the specific role of this enzyme in cellular processes. However, alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride also has some limitations, including its complex synthesis process and potential toxicity at high concentrations.
Orientations Futures
There are many potential future directions for research on alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride and its applications in scientific research. Some possible areas of investigation include:
- Further studies on the role of PKC in cancer cell growth and differentiation, and the potential use of alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride as a therapeutic agent for cancer.
- Investigations into the effects of alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride on neuronal signaling and synaptic plasticity, and its potential use as a cognitive enhancer.
- Studies on the potential toxicity of alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride and the development of safer and more effective PKC inhibitors for use in scientific research and clinical applications.
In conclusion, alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride selectively inhibits the activity of PKC, a key regulator of many cellular processes, and has been shown to have a variety of biochemical and physiological effects in cells and tissues. While alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride has some limitations, it also has many potential future applications in scientific research and clinical medicine.
Méthodes De Synthèse
Alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride can be synthesized through a multi-step process that involves the reaction of various chemicals, including 4-methylbiphenyl, dimethylaminoethanol, and formaldehyde. The synthesis of alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
Alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride has been used in numerous scientific studies to investigate the role of PKC in various cellular processes. For example, alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride has been used to study the role of PKC in cancer cell growth and differentiation, as well as in neuronal signaling and synaptic plasticity.
Propriétés
Numéro CAS |
131961-71-2 |
|---|---|
Nom du produit |
alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride |
Formule moléculaire |
C19H26ClNO2 |
Poids moléculaire |
335.9 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)ethoxy]-1-[4-(2-methylphenyl)phenyl]ethanol;hydrochloride |
InChI |
InChI=1S/C19H25NO2.ClH/c1-15-6-4-5-7-18(15)16-8-10-17(11-9-16)19(21)14-22-13-12-20(2)3;/h4-11,19,21H,12-14H2,1-3H3;1H |
Clé InChI |
OJUSAQQWKQJKNO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C(COCCN(C)C)O.Cl |
SMILES canonique |
CC1=CC=CC=C1C2=CC=C(C=C2)C(COCCN(C)C)O.Cl |
Synonymes |
alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B166506.png)
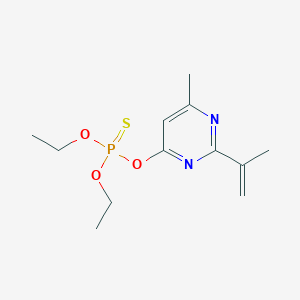
![Phenol, 4-[(ethylthio)methyl]-](/img/structure/B166515.png)
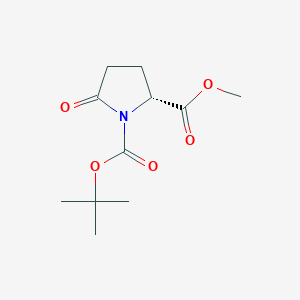
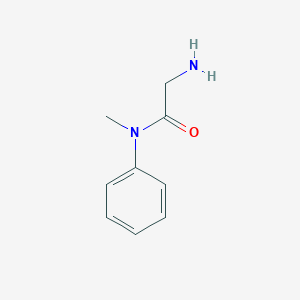
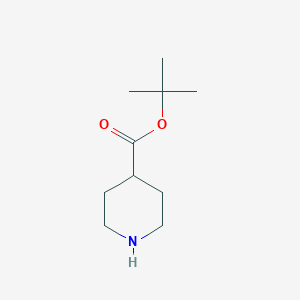
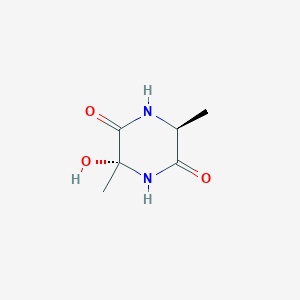
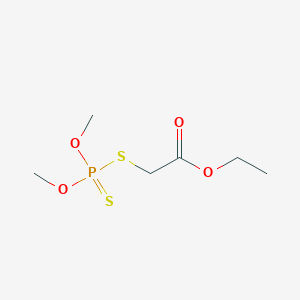
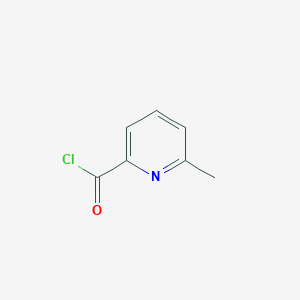
![2-[(3,4-Dimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B166539.png)


